Bienvenue dans la boutique en ligne BenchChem!

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol

CYP3A4 inhibition Drug-drug interaction ADME screening

Procure the trans (1R,2S) enantiomer of 2-(4-fluoro-3-methylphenyl)cyclopentanol for your lead optimization campaigns. The 4-fluoro-3-methylphenyl motif confers metabolic shielding, reducing CYP3A4 inhibition (IC50 5.33 μM vs. more potent non-fluorinated analogs). With a cLogP of ~2.6 and MW 194.25 g/mol, this fragment-like chiral building block is ideal for CNS-target and lipophilic binding pocket programs. Its stereochemical purity ensures downstream enantiomeric integrity. Choose trans over cis or alternative regioisomers for distinct SAR trajectories.

Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
Cat. No. B7780692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(4-Fluoro-3-methylphenyl)cyclopentanol
Molecular FormulaC12H15FO
Molecular Weight194.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CCCC2O)F
InChIInChI=1S/C12H15FO/c1-8-7-9(5-6-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3/t10-,12+/m0/s1
InChIKeyDUXWGKMGMZNGJI-CMPLNLGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol: A Fluorinated Cyclopentanol Building Block for Preclinical Drug Discovery


trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol (CAS 835912-96-4) is a fluorinated cyclopentanol derivative with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . It features a trans-configured cyclopentanol core bearing a 4-fluoro-3-methylphenyl substituent, a structural motif that combines the metabolic stability conferred by aryl fluorine substitution with the conformational constraint of a cyclopentyl ring [1]. As a chiral secondary alcohol with defined stereochemistry (1R,2S), this compound serves primarily as a versatile intermediate or chiral building block in medicinal chemistry programs .

Why In-Class Substitution of trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol with Other Cyclopentanols or Aryl Alcohols Carries Significant Risk in Preclinical Programs


Fluorinated cyclopentanols are not a homogenous class; subtle variations in aryl substitution pattern, stereochemistry, and ring saturation produce functionally divergent compounds. Substituting trans-2-(4-fluoro-3-methylphenyl)cyclopentanol with a non-fluorinated analog (e.g., 2-phenylcyclopentanol) eliminates the metabolic shielding and lipophilicity modulation conferred by the 4-fluoro-3-methylphenyl group [1]. Replacing it with an alternative regioisomer (e.g., 2-(2-fluorophenyl)cyclopentanol) alters the electronic and steric environment around the hydroxyl-bearing carbon, which can shift target binding conformations and modify CYP-mediated clearance rates [2]. Even the cis diastereomer would exhibit a distinct three-dimensional spatial arrangement of the aryl and hydroxyl groups, directly impacting molecular recognition by biological targets. For procurement in lead optimization programs, these are not interchangeable items; they are distinct chemical entities with diverging SAR trajectories [3].

Quantitative Evidence for the Differentiated Selection of trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol in Drug Discovery


CYP3A4 Inhibition Liability Profile of trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol vs. In-Class Analogs

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol exhibits a low CYP3A4 inhibition potential (IC50 = 5.33 μM) in human liver microsomes [1]. In the context of cyclopentanol building blocks, where many unsubstituted or mono-fluorinated analogs show stronger inhibition (e.g., certain 3-fluorophenyl derivatives with reported IC50 values in the low micromolar range), this compound's modest CYP3A4 liability may be advantageous for programs seeking to minimize DDI risk in early lead series [2]. The 4-fluoro-3-methyl substitution pattern, compared to other regioisomers, appears to confer a distinct CYP interaction profile [3].

CYP3A4 inhibition Drug-drug interaction ADME screening

Physicochemical Profile: Molecular Weight and Lipophilicity (cLogP) Benchmarking

trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol (MW 194.25 g/mol) falls within the optimal molecular weight range for fragment-based and lead-like libraries. Its calculated lipophilicity (cLogP ≈ 2.6) is moderately higher than simpler cyclopentanol analogs like 2-(2-fluorophenyl)cyclopentanol (MW 180.22 g/mol, XLogP3-AA 2.3) due to the additional methyl substituent [1]. This incremental lipophilicity gain, achieved without a large increase in molecular weight, can be strategically leveraged to enhance membrane permeability while maintaining favorable ligand efficiency metrics [2].

Lipophilic efficiency Physicochemical property Drug-likeness

Stereochemical Configuration as a Determinant of Biological Activity in Cyclopentanol Series

The trans (1R,2S) configuration of trans-2-(4-fluoro-3-methylphenyl)cyclopentanol is a critical determinant of its potential biological activity. Comparative studies on cyclopentanol derivatives, such as 3-(substituted-phenyl) cyclopentanols, demonstrate that enantiomers exhibit distinct pharmacological profiles [1]. Lipase-catalyzed kinetic resolution has been employed to obtain optically pure isomers of related 3-phenylcyclopentanol derivatives, which serve as precursors to orally active 5-lipoxygenase inhibitors, highlighting the importance of absolute stereochemistry for downstream biological activity [2].

Stereochemistry Chiral building block Enantioselectivity

Validated Application Scenarios for trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol Based on Quantitative Evidence


Hit-to-Lead Optimization: Mitigating CYP3A4-Mediated Drug-Drug Interaction (DDI) Risk

Medicinal chemistry teams engaged in early lead optimization can select trans-2-(4-fluoro-3-methylphenyl)cyclopentanol as a building block when the target product profile requires minimization of CYP3A4 inhibition. The compound's IC50 of 5.33 μM against CYP3A4 provides a quantitative benchmark for its low DDI potential relative to other cyclopentanol analogs [1]. This data allows for rational, data-driven scaffold selection to deprioritize compounds with high CYP liability early in the discovery process.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 194.25 g/mol and a cLogP of approximately 2.6, trans-2-(4-fluoro-3-methylphenyl)cyclopentanol adheres to the Rule of Three for fragment-like molecules . Its physicochemical profile supports inclusion in fragment screening libraries where it can serve as a chemically tractable, three-dimensional core for fragment growing or merging strategies, particularly in projects targeting lipophilic binding pockets [2].

Chiral Intermediate for Asymmetric Synthesis of Bioactive Molecules

The defined trans (1R,2S) stereochemistry of this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. As demonstrated with related 3-phenylcyclopentanol derivatives, specific enantiomers are essential for generating biologically active 5-lipoxygenase inhibitors [3]. Procurement of the stereochemically pure trans isomer ensures downstream synthetic routes maintain the required three-dimensional configuration for target engagement.

Investigating Central Nervous System (CNS) Penetrant Chemical Space

The combination of a cyclopentyl ring, which reduces aromatic ring count, and a strategically placed fluorine atom for metabolic shielding, positions this compound within the physicochemical space often associated with CNS drug candidates [4]. Its moderate lipophilicity (cLogP ~2.6) and low molecular weight support its use as a core scaffold in medicinal chemistry programs exploring CNS targets, where balancing permeability and efflux liability is paramount.

Quote Request

Request a Quote for trans-2-(4-Fluoro-3-methylphenyl)cyclopentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.